molecular formula C51H80N18O11 B12419244 Y4R agonist-1

Y4R agonist-1

Cat. No.: B12419244
M. Wt: 1121.3 g/mol
InChI Key: HRFROEUEVCIDOO-BGBFCPIGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Y4R agonist-1 involves the incorporation of specific amino acids and peptide sequences. One of the synthetic routes includes the use of carbamoylated arginine and aza-amino acids into oligopeptides derived from the C-termini of endogenous agonists . The reaction conditions typically involve peptide coupling reactions, which are carried out under controlled temperature and pH conditions to ensure the correct formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The process involves repeated cycles of deprotection and coupling reactions, followed by purification to obtain the final product .

Chemical Reactions Analysis

Arginine Substitutions

Replacing Arg residues with Ala or carbamoylated derivatives significantly impacted activity:

Modification Y4R Affinity (K<sub>i</sub>, nM) Functional Activity (EC<sub>50</sub>, nM)
(2R,7R)-1 (parent)0.33 ± 0.050.62 ± 0.08 (Ca<sup>2+</sup> assay)
Arg→Ala (single)12.5 ± 1.8Partial agonism (α = 0.32)
Arg→N<sup>ω</sup>-carbamoyl-Arg19.5 ± 2.1Full agonism (α = 0.94)

Data from

Aza-Amino Acid Incorporation

Introducing aza-Leu or aza-Arg improved metabolic stability while retaining potency:

  • Aza-Leu analogue (2R,7R)-26 : K<sub>i</sub> = 30.8 nM, EC<sub>50</sub> = 7.4 nM (β-arrestin recruitment) .

  • Aza-Arg derivative 29 : 2.87 nM affinity, 83% receptor internalization efficacy .

Small-Molecule Agonist Development

High-throughput screening identified Niclosamide derivatives as Y4R-positive allosteric modulators (PAMs):

  • Niclosamide : Increased Y4R signaling by 144% (1 μM) with minimal off-target effects on Y1/Y2/Y5 receptors .

  • VU0244224 : Enhanced PP-induced IP<sub>3</sub> accumulation (127% efficacy) but showed subtype selectivity .

β-Arrestin Recruitment

Compound βArr1 EC<sub>50</sub> (nM) βArr2 EC<sub>50</sub> (nM) Internalization EC<sub>50</sub> (nM)
(2R,7R)-1760 ± 110490 ± 76230 ± 35
PF-06883365250 ± 33610 ± 210Not tested
Exenatide (control)14 ± 2.39 ± 0.70.60 ± 0.21

Data adapted from

In Vivo Stability

  • Half-life : Dimeric agonists showed prolonged stability (>6 hours in serum) compared to monomeric peptides (t<sub>1/2</sub> < 30 min) .

  • Metabolic sites : Proteolytic cleavage at Leu residues was mitigated via d-amino acid substitution (e.g., d-Tyr at position 2) .

Recent Advances in Structural Optimization

  • Hexapeptide 35 : N-terminal extension with octanoic acid boosted affinity (K<sub>i</sub> = 2.87 nM) .

  • Heterodimer 17 : Combined aza-Arg and carbamoylated motifs achieved subnanomolar potency (EC<sub>50</sub> = 0.54 nM) .

Mechanism of Action

Y4R agonist-1 exerts its effects by binding to the neuropeptide Y4 receptor, which is a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that regulate various physiological processes. The primary molecular targets include the Y4 receptor and associated G proteins, which mediate the downstream effects on metabolism and energy expenditure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other agonists and antagonists of the neuropeptide Y receptor family, such as:

  • Y1R agonists
  • Y2R agonists
  • Y5R agonists

Uniqueness

Y4R agonist-1 is unique due to its high affinity and selectivity for the Y4 receptor, making it a potent tool for studying the specific functions of this receptor. Compared to other neuropeptide Y receptor agonists, this compound has shown promising potential as a therapeutic agent for obesity and metabolic disorders .

Properties

Molecular Formula

C51H80N18O11

Molecular Weight

1121.3 g/mol

IUPAC Name

(9S,12S,15S)-4-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-15-[3-(diaminomethylideneamino)propyl]-12-[(4-hydroxyphenyl)methyl]-2,11,14,17,20-pentaoxo-1,3,5,10,13,16,21-heptazacyclopentacos-4-ene-9-carboxamide

InChI

InChI=1S/C51H80N18O11/c1-29(2)26-38(46(78)64-35(9-6-24-60-49(55)56)44(76)66-37(42(52)74)27-30-11-15-32(70)16-12-30)67-45(77)36-10-7-25-61-50(57)69-51(80)62-22-4-3-21-58-40(72)19-20-41(73)63-34(8-5-23-59-48(53)54)43(75)68-39(47(79)65-36)28-31-13-17-33(71)18-14-31/h11-18,29,34-39,70-71H,3-10,19-28H2,1-2H3,(H2,52,74)(H,58,72)(H,63,73)(H,64,78)(H,65,79)(H,66,76)(H,67,77)(H,68,75)(H4,53,54,59)(H4,55,56,60)(H4,57,61,62,69,80)/t34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

HRFROEUEVCIDOO-BGBFCPIGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)CCCN=C(N)N)N

Origin of Product

United States

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